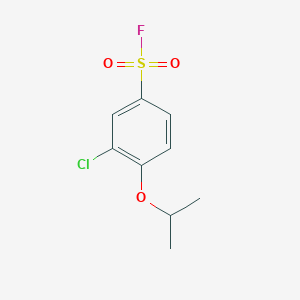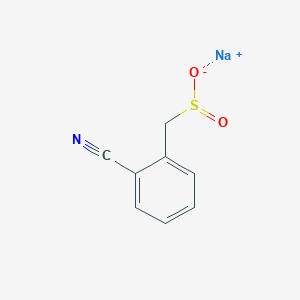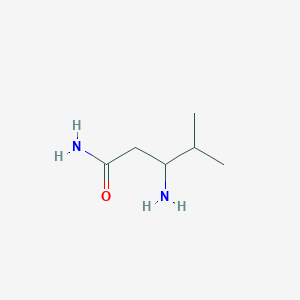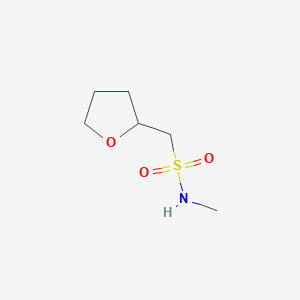
4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid is a complex organic compound with a unique structure that includes an ethoxycarbonyl group, a trifluoromethyl group, and a phenylformamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of hex-4-enoic acid with ethyl chloroformate to introduce the ethoxycarbonyl group. This is followed by the introduction of the trifluoromethyl group through a reaction with trifluoromethyl iodide. The final step involves the formation of the phenylformamido group through a reaction with phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxycarbonyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl and trifluoromethyl groups can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The phenylformamido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Hex-4-enoic acid: A simpler compound with a similar backbone but lacking the ethoxycarbonyl, trifluoromethyl, and phenylformamido groups.
4-(Ethoxycarbonyl)-2-hexenoic acid: Similar but without the trifluoromethyl and phenylformamido groups.
6,6,6-Trifluoro-2-hexenoic acid: Similar but without the ethoxycarbonyl and phenylformamido groups.
Uniqueness
4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid is unique due to the presence of all three functional groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity, stability, and potential for interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16F3NO5 |
|---|---|
Molecular Weight |
359.30 g/mol |
IUPAC Name |
(Z)-2-benzamido-4-ethoxycarbonyl-6,6,6-trifluorohex-4-enoic acid |
InChI |
InChI=1S/C16H16F3NO5/c1-2-25-15(24)11(9-16(17,18)19)8-12(14(22)23)20-13(21)10-6-4-3-5-7-10/h3-7,9,12H,2,8H2,1H3,(H,20,21)(H,22,23)/b11-9- |
InChI Key |
YKMKJFBRMXJXGG-LUAWRHEFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C(F)(F)F)/CC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(=CC(F)(F)F)CC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)
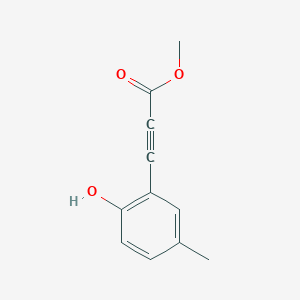
![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13167208.png)
